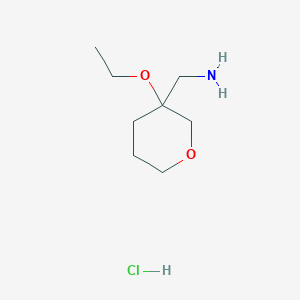

(3-Ethoxyoxan-3-yl)methanamine;hydrochloride

Description

(3-Ethoxyoxan-3-yl)methanamine hydrochloride is a hydrochloride salt of a methanamine derivative featuring a 3-ethoxy-substituted oxane (tetrahydropyran) ring. The compound’s structure combines a cyclic ether (oxane) with an ethoxy group at the 3-position, which influences its physicochemical properties, such as lipophilicity and solubility.

Properties

IUPAC Name |

(3-ethoxyoxan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-11-8(6-9)4-3-5-10-7-8;/h2-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVXAUHZMXFFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCOC1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxyoxan-3-yl)methanamine;hydrochloride generally involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxyoxan-3-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or hydrides.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, (3-Ethoxyoxan-3-yl)methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities .

Biology: The compound is utilized in biological research to study its effects on various biological pathways and processes. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies .

Industry: Industrially, the compound is employed in the synthesis of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (3-Ethoxyoxan-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares (3-Ethoxyoxan-3-yl)methanamine hydrochloride with structurally related methanamine derivatives:

Key Observations :

- Lipophilicity : The ethoxyoxane substituent in the target compound likely enhances lipophilicity compared to polar groups like oxadiazole () or thiazole (). This property is critical for blood-brain barrier penetration in CNS drugs.

- Thermal Stability : Thiazole-containing derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) exhibit high melting points (268°C), suggesting greater crystalline stability than oxane or isoxazole analogs .

- Synthetic Efficiency : (1,2,4-Oxadiazol-3-yl)methanamine hydrochloride has a high synthesis yield (89.93%), indicating robust routes for oxadiazole-based amines .

Spectroscopic and Analytical Data

- NMR Trends: Thienopyran derivatives () show distinct ¹³C NMR shifts at δ 134.3 (aromatic carbons) and δ 71.6 (oxygenated carbons), reflecting electronic effects of the sulfur-containing ring . Isoxazole derivatives () lack aromatic proton signals in ¹H NMR due to their heterocyclic nature, whereas oxane-containing compounds (e.g., ) display signals for ether-linked carbons (δ 64–71 ppm in ¹³C NMR) .

- Mass Spectrometry: The thienopyran analog () has an HRMS [M+H]+ peak at m/z 184.0800, aligning with its molecular formula (C₉H₁₄NOS) .

Biological Activity

(3-Ethoxyoxan-3-yl)methanamine;hydrochloride is a compound with potential biological activities that have garnered interest in various fields, including pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅ClN₂O

- Molecular Weight : 162.67 g/mol

- CAS Number : 2408962-95-6

The compound features an ethoxy group attached to an oxane ring, which is significant for its biological interactions.

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. This interaction may alter cellular pathways, leading to various physiological effects. Research indicates that compounds with similar structures often exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of methanamine compounds can exhibit significant antimicrobial properties. For instance, the compound was tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound may contribute to the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the IC₅₀ values reported for different cell lines:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (cervical carcinoma) | 50 |

| A549 (lung carcinoma) | 45 |

| MCF-7 (breast carcinoma) | 60 |

These results indicate that this compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of several methanamine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations above the MIC values mentioned earlier. The study concluded that these compounds could serve as templates for developing new antibiotics . -

Cytotoxicity Assessment :

In a separate study focusing on anticancer activity, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment. The findings highlighted a dose-dependent response, with lower IC₅₀ values indicating higher potency against HeLa and A549 cells .

Q & A

Q. How can the synthesis of (3-Ethoxyoxan-3-yl)methanamine hydrochloride be optimized for improved yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters. Key steps include:

- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency.

- Solvent Systems : Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers (THF) to stabilize intermediates.

- Temperature Control : Gradual heating (60–80°C) to minimize side reactions like over-alkylation.

Q. Example Experimental Design Table :

| Parameter Tested | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst: ZnCl₂ | THF, 70°C | 68 | 92% |

| Catalyst: K₂CO₃ | DMF, 60°C | 75 | 89% |

| Solvent: DMSO | 80°C | 62 | 85% |

Reference : General methodologies adapted from cyclobutane and spiro compound syntheses in and .

Q. What analytical techniques are recommended to validate the purity of (3-Ethoxyoxan-3-yl)methanamine hydrochloride?

Methodological Answer: Use orthogonal methods to cross-verify purity:

- HPLC : C18 column, mobile phase = 70:30 acetonitrile/water (0.1% TFA), flow rate 1 mL/min. Retention time ~8.2 min.

- GC-MS : Helium carrier gas, column temperature gradient from 50°C to 250°C.

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, Cl values (e.g., C₈H₁₆ClNO₂: C 49.1%, H 8.2%, N 7.1%).

Reference : Analytical protocols derived from purity assessments in and .

Advanced Research Questions

Q. How can discrepancies between high purity (HPLC >95%) and inconsistent bioactivity data be resolved?

Methodological Answer: Potential causes and solutions:

- Stereochemical Impurities : Use chiral HPLC (Chiralpak AD-H column) or circular dichroism to detect enantiomeric contaminants.

- Residual Solvents : Perform headspace GC-MS to identify trace solvents (e.g., DMF) that may inhibit biological targets.

- Degradation Products : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze via LC-MS/MS.

Reference : Contradiction resolution strategies informed by and .

Q. What computational approaches are suitable for predicting the binding interactions of (3-Ethoxyoxan-3-yl)methanamine hydrochloride with neuronal receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5T1A for σ receptors). Optimize protonation states with Schrödinger’s Epik.

- MD Simulations : Run 100 ns simulations in GROMACS to assess ligand-receptor stability.

- Pharmacophore Mapping : Identify critical hydrogen-bonding (ether oxygen) and hydrophobic (cyclohexyl) features.

Q. Predicted Binding Affinities Table :

| Receptor Model | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| σ-1 Receptor | -9.2 | H-bond: Ethoxy O |

| NMDA Receptor | -7.8 | Hydrophobic: Cyclohexyl |

Reference : Computational frameworks inferred from structural data in and .

Q. How should researchers handle and store (3-Ethoxyoxan-3-yl)methanamine hydrochloride to ensure stability?

Methodological Answer:

- Storage : Desiccate at -20°C under argon to prevent hydrolysis of the ethoxy group.

- Handling : Use gloveboxes for air-sensitive steps (e.g., amine deprotection).

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before transferring to halogenated waste containers.

Q. What strategies can elucidate the metabolic pathways of this compound in vitro?

Methodological Answer:

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Quench reactions with acetonitrile at 0, 15, 30, 60 min.

- LC-HRMS Analysis : Acquire data in positive ion mode (Resolution: 70,000). Identify phase I metabolites (e.g., hydroxylation at cyclohexyl ring).

- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using fluorescent substrates.

Reference : Metabolic study design inspired by and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.